molecular formula C17H16N2O3 B12944762 Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-89-9

Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12944762
CAS No.: 651748-89-9
M. Wt: 296.32 g/mol
InChI Key: XQARHDKYZNQSTB-UHFFFAOYSA-N
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Description

3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features an imidazolidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the condensation of p-toluidine with glyoxal to form the imidazolidine ring, followed by the introduction of the benzoic acid group. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid moiety may also contribute to the compound’s overall biological activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidine ring structure and exhibit similar biological activities.

    Benzoic acid derivatives: Compounds such as salicylic acid and acetylsalicylic acid (aspirin) share the benzoic acid moiety and are known for their medicinal properties.

Uniqueness

3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is unique due to the combination of the imidazolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

651748-89-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H16N2O3/c1-12-5-7-14(8-6-12)18-9-10-19(17(18)22)15-4-2-3-13(11-15)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

XQARHDKYZNQSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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